molecular formula C20H21N3O3S B2654471 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1203110-17-1

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2654471
CAS No.: 1203110-17-1
M. Wt: 383.47
InChI Key: RYRWNJFRPFBDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and a pyridazine ring linked via an ethyl chain. The pyridazine moiety is further substituted with a furan-2-yl group and a ketone oxygen (6-oxo). Its molecular architecture combines heterocyclic systems (thiophene, furan, pyridazine) known for modulating electronic properties, solubility, and bioactivity.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-18-8-7-15(16-5-3-13-26-16)22-23(18)12-11-21-19(25)20(9-1-2-10-20)17-6-4-14-27-17/h3-8,13-14H,1-2,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRWNJFRPFBDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, which is then functionalized with a furan ring. Subsequent steps involve the introduction of the thiophene ring and the cyclopentanecarboxamide moiety. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including:

CompoundGI(50) Value (μM)Cell Line
Compound A2.01 - 3.03Leukemia subpanel
This compoundTBDTBD

Studies have demonstrated that the presence of the furan and pyridazine moieties enhances the compound's ability to inhibit tumor cell proliferation, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that certain derivatives possess broad-spectrum activity against various bacterial strains. The presence of the thiophene ring is believed to contribute to this antimicrobial effect, making it a potential candidate for developing new antibacterial agents .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Anticancer Studies : A study published in a peer-reviewed journal highlighted the anticancer efficacy of similar compounds against breast cancer cell lines, demonstrating significant growth inhibition compared to control groups .
  • Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in the inhibition or activation of biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Thiophene-Containing Analogs

Compounds from Pharmacopeial Forum (2017) share thiophen-2-yl ethylamine motifs but differ in core structures. For example:

  • (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (, Compound f) incorporates a tetrahydronaphthalene ring system, contrasting with the target’s cyclopentane and pyridazine. The thiophen-2-yl ethyl group in both compounds may enhance lipophilicity, but the tetrahydronaphthalene core in analogs likely confers distinct binding kinetics due to its fused aromatic system .

Furan-Containing Analogs

Compounds from Pharmacopeial Forum (2006–2008) highlight furan-2-yl derivatives with sulphanyl and dimethylamino groups. Examples include:

  • N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (, Compound 7), which utilizes a furan-methyl-sulphanyl-ethyl chain. While the target compound also incorporates furan, its pyridazine ring and cyclopentane carboxamide create a larger, more rigid scaffold. The sulphanyl group in compounds may improve metabolic stability compared to the target’s pyridazine-oxygen system, though direct comparisons are lacking .

Ranitidine-Related Compounds

  • N,N’-Bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (, Compound 9) is a ranitidine analog with dual furan-thioethyl chains. Unlike the target compound, this structure lacks a pyridazine or thiophene system, instead focusing on nitroethenediamine for H₂ antagonism. This highlights divergent therapeutic targets: ranitidine analogs for gastric acid suppression vs. the target’s unexplored (but structurally suggestive) kinase or CNS applications .

Structural and Pharmacokinetic Data Comparison

Parameter Target Compound (Compound f) (Compound 7)
Core Structure Cyclopentanecarboxamide + pyridazine Tetrahydronaphthalene Furan + sulphanyl ethyl
Heterocycles Thiophene, furan, pyridazine Thiophene, tetrahydronaphthalene Furan, nitroacetamide
Molecular Weight (Da)* ~450 (estimated) ~430 (estimated) ~350 (estimated)
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~1.2 (polar due to sulphanyl/nitro groups)
Therapeutic Target Hypothesized: Kinases/CNS Not specified (likely CNS/GPCR) H₂ receptor (ranitidine analog)

*Molecular weights are estimates based on structural analysis.

Key Research Findings and Differentiation

  • Solubility : The pyridazine’s ketone oxygen may improve aqueous solubility compared to ’s sulphanyl-containing analogs, which prioritize membrane permeability .
  • Metabolic Stability : The cyclopentane carboxamide could reduce oxidative metabolism relative to ’s tertiary amine linkages, which are prone to CYP450-mediated degradation .

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of 287.31 g/mol. The structure features a furan ring, a pyridazine moiety, and a thiophene group, which are known to contribute to diverse biological activities.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Formyl Peptide Receptors (FPRs) : The compound is hypothesized to exhibit agonistic activity towards FPRs, which are involved in inflammatory responses and immune regulation.
  • Tubulin Polymerization Inhibition : Similar structures have shown potential as tubulin polymerization inhibitors, which can disrupt cancer cell proliferation by preventing mitosis .
  • Cereblon E3 Ligase Modulation : The compound may also act as a modulator of the cereblon E3 ligase pathway, influencing protein degradation mechanisms that could be leveraged for therapeutic purposes in cancer treatment .

Biological Activity Data

A summary of biological activities associated with this compound and related derivatives is presented in the table below:

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerization
Anti-inflammatoryAgonism of FPRs
Protein degradationCereblon E3 ligase modulation

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Anticancer Potential : A study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Inflammation Modulation : Research has shown that compounds targeting FPRs can reduce inflammatory markers in animal models, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have indicated favorable absorption and distribution profiles, which are critical for their efficacy as therapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can synthesis yields be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Cyclization : Use of pyridazine and cyclopentane precursors under reflux conditions with catalysts like sodium acetate (e.g., ethanol-dioxane mixtures for recrystallization) .
  • Coupling Reactions : Ethylenediamine linkers can be introduced via nucleophilic substitution, as seen in analogous sulfonamide derivatives .
  • Optimization : Adjust reaction time (e.g., 30-minute reflux for intermediates ), solvent polarity (ethanol or dioxane), and stoichiometric ratios (1:1 molar ratios for key intermediates) .

Q. How can the structural integrity of this compound be validated during synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm furan (δ 6.3–7.5 ppm) and thiophene (δ 7.0–7.8 ppm) proton environments .
  • FTIR : Identify carbonyl stretches (~1650–1700 cm⁻¹) from the cyclopentanecarboxamide and pyridazinone moieties .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 273.31 for related compounds) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for pyridazine derivatives) .
  • Antimicrobial Testing : Follow CLSI guidelines with MIC determinations against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on HEK-293 or HeLa cell lines, referencing dose-response curves from analogous carboxamides .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or EGFR kinase .
  • DFT Calculations : Analyze electron density maps to prioritize substituents (e.g., furan vs. thiophene electronic effects) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS software) .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., IC50 normalization) .
  • Orthogonal Assays : Validate antimicrobial activity with both broth microdilution and agar diffusion .
  • Batch Reproducibility : Re-synthesize compounds under controlled conditions (e.g., inert atmosphere for oxidation-sensitive intermediates) .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours, monitoring degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C for carboxamides) .
  • Metabolic Stability : Perform liver microsome assays (e.g., rat S9 fractions) to identify CYP450-mediated oxidation .

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

  • LC-MS/MS : Employ C18 columns with ESI+ ionization (e.g., 0.1% formic acid in mobile phase) .
  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE extraction for plasma .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery (>85%) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?

Methodological Answer:

  • Scaffold Diversification : Synthesize analogs with substituent variations (e.g., halogenation at thiophene or furan positions) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., pyridazinone oxygen) .
  • Bioisosteric Replacement : Replace cyclopentane with cyclohexane to assess steric effects on activity .

Q. Data Contradiction Analysis Example

Study Reported IC50 (μM) Potential Confounders
A0.45 ± 0.02DMSO solvent (>1% v/v)
B1.20 ± 0.15Aqueous buffer (pH 7.4)
Resolution : Re-test under uniform solvent conditions (e.g., 0.5% DMSO) and validate with orthogonal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.